molecular formula C7H6FIO B14758922 2-Fluoro-6-iodo-4-methylphenol

2-Fluoro-6-iodo-4-methylphenol

Cat. No.: B14758922
M. Wt: 252.02 g/mol
InChI Key: RCZUKGTZSGVVOD-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-methylphenol is an organic compound characterized by the presence of fluorine, iodine, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the iodination of 2-methylphenol using sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The fluorination step can be carried out using a suitable fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

    Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalysts, and bases like potassium carbonate in an appropriate solvent.

Major Products Formed:

  • Substituted phenols with various functional groups depending on the nucleophile used.
  • Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-4-methylphenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine and iodine substituents. This activation facilitates nucleophilic attack and subsequent substitution reactions . In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored further in pharmacological studies.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-iodo-4-methylphenol is unique due to the simultaneous presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties

Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

2-fluoro-6-iodo-4-methylphenol

InChI

InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3

InChI Key

RCZUKGTZSGVVOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)F

Origin of Product

United States

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